(5E)-3-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
Description
(5E)-3-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines a chlorophenyl group, an indole moiety, and an imidazolidine-2,4-dione core
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-11-15(14-7-2-3-8-16(14)21-11)10-17-18(24)23(19(25)22-17)13-6-4-5-12(20)9-13/h2-10,24H,1H3,(H,22,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMKQJRURURSMO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)N3)C4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)N3)C4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the formation of the imidazolidine-2,4-dione ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, (5E)-3-(3-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may also confer distinct electronic properties, making it valuable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
